molecular formula C23H21FN4O4 B15020156 N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide

N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B15020156
M. Wt: 436.4 g/mol
InChI Key: VKBFPYBCPSXYCT-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions. The presence of fluorophenyl and trimethoxybenzamide groups further enhances its chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The benzotriazole core can bind to metal ions, influencing various biochemical pathways. The fluorophenyl and trimethoxybenzamide groups can interact with proteins and enzymes, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide is unique due to its combination of a benzotriazole core with fluorophenyl and trimethoxybenzamide groups. This unique structure imparts specific chemical properties, making it valuable for diverse applications in research and industry .

Properties

Molecular Formula

C23H21FN4O4

Molecular Weight

436.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H21FN4O4/c1-13-9-18-19(27-28(26-18)16-7-5-15(24)6-8-16)12-17(13)25-23(29)14-10-20(30-2)22(32-4)21(11-14)31-3/h5-12H,1-4H3,(H,25,29)

InChI Key

VKBFPYBCPSXYCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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